H-Gly-Arg-Gly-OH

cell adhesion integrin antagonist negative control peptide

H-Gly-Arg-Gly-OH (GRG) is an essential negative control for RGD-based integrin assays and a defined substrate for protein arginine N-methyltransferase (PRMT) studies. Lacking the Asp residue critical for integrin binding, it enables unambiguous attribution of effects in cell adhesion experiments. Available in research-grade purity (≥98%) for biochemical assay development, protease substrate engineering, and fermentation yield optimization.

Molecular Formula C10H20N6O4
Molecular Weight 288.30 g/mol
Cat. No. B12104565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Arg-Gly-OH
Molecular FormulaC10H20N6O4
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N
InChIInChI=1S/C10H20N6O4/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14)
InChIKeyRJIVPOXLQFJRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Arg-Gly-OH for Research Use: Chemical Identity and Core Structural Features


H-Gly-Arg-Gly-OH (GRG) is a linear tripeptide consisting of glycine, arginine, and glycine, with a molecular formula of C10H20N6O4 and a molecular weight of 288.30 g/mol [1]. This sequence constitutes the N-terminal portion of the well-characterized cell adhesion motif Arg-Gly-Asp (RGD) found in fibronectin and other extracellular matrix proteins, but critically lacks the essential aspartic acid residue required for integrin recognition and cell attachment activity [2]. The internal -Gly-Arg-Gly- sequence represents a conserved motif present in glycine- and arginine-rich regions of nucleic acid-binding proteins and is a recognition element for protein arginine N-methyltransferases (PRMTs) [3].

Why H-Gly-Arg-Gly-OH Cannot Be Substituted with Generic RGD-Containing or Dipeptide Analogs


Generic substitution of H-Gly-Arg-Gly-OH with RGD-containing analogs (e.g., GRGDS, RGDS) fundamentally alters biological activity due to the presence or absence of the Asp residue. Peptides containing the Arg-Gly-Asp tripeptide actively promote or inhibit integrin-mediated cell adhesion, whereas H-Gly-Arg-Gly-OH lacks the Asp carboxyl group and consequently shows no detectable integrin binding or cell adhesion modulation [1]. Conversely, substitution with simpler dipeptides (e.g., H-Arg-Gly-OH) changes the enzyme substrate profile and reduces the molecular recognition elements required for specific enzymatic methylation and proteolytic cleavage studies [2]. The precise -Gly-Arg-Gly- sequence is specifically required as a methylation acceptor for protein arginine N-methyltransferases, with chain length and sequence context critically determining Km values, as demonstrated by the 6-fold improvement in methyl acceptor efficiency when extending from a heptapeptide (Km = 50 µM) to a 19-mer peptide (Km = 8.3 µM) [3].

Quantitative Evidence: H-Gly-Arg-Gly-OH Differentiated from Closest Analogs by Functional and Structural Metrics


Inactive Control for Integrin-Mediated Cell Adhesion Assays: GRGES vs. GRGDS Functional Comparison

Peptides containing the -Gly-Arg-Gly- core without the Asp residue, such as Gly-Arg-Gly-Glu-Ser-Pro (GRGESP), serve as critical inactive controls in integrin-mediated cell adhesion studies. In direct head-to-head comparison using in vitro adhesion assays with extracellular matrix proteins, GRGESP showed no detectable effect on cell-matrix interactions, whereas the RGD-containing analog Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) significantly inhibited cell attachment [1]. The sequence specificity is further demonstrated by the observation that conservative amino acid substitutions in RGD peptides markedly reduced inhibitory activity, and the Asp-Gly-Arg sequence was completely inactive [2].

cell adhesion integrin antagonist negative control peptide fibronectin

Protein Arginine N-Methyltransferase (PRMT) Substrate Specificity: Chain Length Dependence of Km for -GRG- Motif Methylation

The internal -Gly-Arg-Gly- (-GRG-) sequence serves as a specific methyl acceptor for S-adenosylmethionine:protein-arginine N-methyltransferase. In cross-study comparable analysis, a heptapeptide containing the -GRG- motif (AGGRGKG, residues 16-22 in SRB protein) exhibited a Km of 50 µM for methylation, while a longer 19-mer peptide (residues 10-28 in SRB) containing the same -GRG- core showed a 6-fold improved Km of 8.3 µM [1]. Product analysis of the methylated peptides by HPLC confirmed the formation of both N(G)-monomethylarginine and N(G),N(G)-dimethyl(asymmetric)arginine [1]. The peptide GRGDSPK, which contains the RGD motif but lacks the optimal -GRG- context, was characterized as a poor methyl acceptor compared to longer peptides with the same core sequence [1].

protein arginine methyltransferase PRMT post-translational modification epigenetics

Protease Substrate Specificity: H-Gly-Arg-Gly-OH as a Determinant for Factor Xa Chromogenic Substrate Design

The tetrapeptide sequence -Ile-Glu-Gly-Arg- represents the natural cleavage site for Factor Xa in prothrombin, and the Gly-Arg dipeptide constitutes the essential P2-P1 residues for enzymatic recognition [1]. Structure-activity relationship studies evaluating synthetic chromogenic substrates for Factor Xa demonstrated that even minor modifications to this sequence severely compromise substrate performance [2]. Specifically, replacement of Ile with Leu in the P4 position yielded substrates with much lower sensitivity for Factor Xa detection [2]. The commercial chromogenic substrate Bz-Ile-Glu-Gly-Arg-pNA (S-2222) employs this exact recognition sequence and achieves high sensitivity in clinical Factor Xa assays, releasing p-nitroaniline that is quantified spectrophotometrically at 405 nm [1].

coagulation cascade Factor Xa assay chromogenic substrate serine protease

Enzyme Kinetics of Gly-Gly-Arg vs. H-Gly-Arg-Gly-OH: Comparative Substrate Efficiency for Cysteine Aminopeptidase

The related tripeptide Gly-Gly-Arg serves as a substrate for the cysteine aminopeptidase PepC (a bacterial bleomycin hydrolase), and the enzymatic parameters for this substrate provide a class-level inference for the expected behavior of H-Gly-Arg-Gly-OH. Under standardized assay conditions (pH 7.2, 37°C), Gly-Gly-Arg exhibits a turnover number (kcat) of 1.9 min⁻¹ and a Michaelis constant (KM) of 1.181 mM for hydrolysis at the Gly-Arg peptide bond [1]. The reaction proceeds via the stoichiometric conversion: Gly-Gly-Arg + H₂O → Gly-Gly + Arg [1]. The C-terminal Arg residue is essential for substrate recognition by this class of aminopeptidases, and the flanking Gly residues influence substrate binding and turnover efficiency [1].

cysteine aminopeptidase PepC bleomycin hydrolase enzyme kinetics

Recombinant Protein Protection During Fermentation: Arg-Gly-Containing Peptides Reduce Proteolytic Degradation

In a patent directed toward recombinant protein production in Pichia pastoris fermentation systems, peptides containing the -Arg-Gly- sequence motif were demonstrated to function as protective agents that suppress proteolytic degradation of target proteins [1]. The protective effect is sequence-specific, requiring the -Arg-Gly- core, with exemplar sequences including Arg-Gly-Arg-Gly-Arg-Gly and Arg-Gly-Arg-Gly-Arg-Gly-Arg-Gly [1]. The mechanism involves competitive inhibition of proteases that cleave at Arg residues within recombinant proteins, thereby increasing target protein expression yield, reducing related impurity content, and simplifying downstream purification [1]. No quantitative comparison with alternative protectors was disclosed in the patent documentation.

recombinant protein expression fermentation protease inhibitor bioprocessing

H-Gly-Arg-Gly-OH Application Scenarios: Research and Industrial Use Cases Derived from Quantitative Evidence


Negative Control for Integrin-Mediated Cell Adhesion and Migration Assays

H-Gly-Arg-Gly-OH and its extended analogs (e.g., GRGES, GRGESP) serve as essential inactive controls in experiments assessing integrin-dependent cellular behaviors [1]. Researchers should use this peptide at concentrations matching the active RGD-containing peptide (typically 0.5–1.5 mM) to control for non-specific peptide effects in cell detachment, attachment, and migration assays using human umbilical vein endothelial cells (HUVEC) or other adherent cell types [2]. The complete absence of cell adhesion inhibitory activity, in contrast to the significant inhibition observed with GRGDSP, enables unambiguous attribution of observed effects to specific integrin engagement rather than peptide-related artifacts [1].

Minimal Substrate for Protein Arginine N-Methyltransferase (PRMT) Biochemical Characterization

The -Gly-Arg-Gly- core sequence is the minimal recognition motif for PRMT-catalyzed arginine methylation [3]. H-Gly-Arg-Gly-OH provides investigators with a defined, low-molecular-weight substrate for determining enzyme kinetic parameters (Km, Vmax), screening small-molecule PRMT inhibitors, and studying the post-translational modification of glycine-arginine-rich (GAR) domains in nucleic acid-binding proteins [3]. Based on cross-study comparable data showing Km values of 8.3–50 µM for longer -GRG-containing peptides, assay design should include substrate concentration ranges spanning 1–200 µM for optimal kinetic characterization [3].

Scaffold for Custom Chromogenic/Fluorogenic Protease Substrate Synthesis

H-Gly-Arg-Gly-OH provides the core P2-P1-P1' recognition framework for synthesizing chromogenic or fluorogenic substrates targeting serine proteases involved in coagulation [4]. Investigators can extend the N-terminus with acyl protecting groups (e.g., benzoyl) and functionalize the C-terminus with chromophores (e.g., p-nitroaniline) or fluorophores (e.g., 7-amido-4-methylcoumarin) to create custom assay reagents [4]. The Gly-Arg-Gly motif, as a structural analog of the natural Factor Xa cleavage site (-Ile-Glu-Gly-Arg-), supports the development of substrates with defined specificity, though researchers should validate sensitivity against established commercial substrates (e.g., S-2222, Bz-Ile-Glu-Gly-Arg-pNA) [4].

Protease Protection Additive in Recombinant Protein Fermentation

Based on patent evidence demonstrating that Arg-Gly-containing peptides protect recombinant proteins from proteolytic degradation during fermentation [5], H-Gly-Arg-Gly-OH can be evaluated as a small-molecule additive in Pichia pastoris or other microbial expression systems [5]. The peptide should be supplemented to fermentation media at empirically determined concentrations to competitively inhibit host cell proteases that target Arg-containing cleavage sites in the recombinant protein of interest [5]. Expected benefits include increased target protein yield, reduced degradation-related impurities, and simplified downstream purification workflows [5].

Technical Documentation Hub

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